REACTION_CXSMILES
|
C([NH:8][CH2:9][C@:10]1([OH:17])[CH2:15][CH2:14][CH2:13][C@H:12]([CH3:16])[CH2:11]1)C1C=CC=CC=1>[Pd].CO>[NH2:8][CH2:9][C:10]1([OH:17])[CH2:15][CH2:14][CH2:13][CH:12]([CH3:16])[CH2:11]1
|
Name
|
(1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC[C@]1(C[C@H](CCC1)C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere of 4 bar for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol (2×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CC(CCC1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([NH:8][CH2:9][C@:10]1([OH:17])[CH2:15][CH2:14][CH2:13][C@H:12]([CH3:16])[CH2:11]1)C1C=CC=CC=1>[Pd].CO>[NH2:8][CH2:9][C:10]1([OH:17])[CH2:15][CH2:14][CH2:13][CH:12]([CH3:16])[CH2:11]1
|
Name
|
(1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC[C@]1(C[C@H](CCC1)C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere of 4 bar for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol (2×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CC(CCC1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |